molecular formula C21H25NO4 B1675663 (2S,4S)-2-amino-4-(4,4-diphenylbutyl)pentanedioic acid CAS No. 174393-13-6

(2S,4S)-2-amino-4-(4,4-diphenylbutyl)pentanedioic acid

Cat. No.: B1675663
CAS No.: 174393-13-6
M. Wt: 355.4 g/mol
InChI Key: DWLOVDOPFJPWNE-HKUYNNGSSA-N
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Preparation Methods

The synthesis of LY307452 involves several steps, starting from commercially available starting materials. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

LY307452 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

LY307452 has a wide range of scientific research applications, including:

    Chemistry: In chemistry, LY307452 is used as a reference compound for studying the properties and reactions of metabotropic glutamate receptor antagonists.

    Biology: In biological research, LY307452 is employed to investigate the role of mGluR2/3 in various physiological and pathological processes.

    Medicine: LY307452 has potential therapeutic applications in treating neurological disorders such as anxiety, depression, and schizophrenia by modulating glutamate signaling.

    Industry: In the pharmaceutical industry, LY307452 is used in the development of new drugs targeting mGluR2/3

Mechanism of Action

LY307452 exerts its effects by selectively binding to and inhibiting metabotropic glutamate receptors 2 and 3 (mGluR2/3). These receptors are involved in modulating neurotransmitter release and synaptic plasticity in the central nervous system. By blocking these receptors, LY307452 can alter glutamate signaling, leading to changes in neuronal activity and potentially therapeutic effects in various neurological conditions .

Comparison with Similar Compounds

LY307452 is unique among metabotropic glutamate receptor antagonists due to its high selectivity for mGluR2/3. Similar compounds include:

These compounds highlight the specificity and uniqueness of LY307452 in targeting mGluR2/3, making it a valuable tool in scientific research and potential therapeutic applications.

Properties

CAS No.

174393-13-6

Molecular Formula

C21H25NO4

Molecular Weight

355.4 g/mol

IUPAC Name

(2S,4S)-2-amino-4-(4,4-diphenylbutyl)pentanedioic acid

InChI

InChI=1S/C21H25NO4/c22-19(21(25)26)14-17(20(23)24)12-7-13-18(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-6,8-11,17-19H,7,12-14,22H2,(H,23,24)(H,25,26)/t17-,19-/m0/s1

InChI Key

DWLOVDOPFJPWNE-HKUYNNGSSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(CCC[C@@H](C[C@@H](C(=O)O)N)C(=O)O)C2=CC=CC=C2

SMILES

C1=CC=C(C=C1)C(CCCC(CC(C(=O)O)N)C(=O)O)C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)C(CCCC(CC(C(=O)O)N)C(=O)O)C2=CC=CC=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

LY307452;  LY 307452;  LY-307452.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,4S)-2-amino-4-(4,4-diphenylbutyl)pentanedioic acid
Reactant of Route 2
(2S,4S)-2-amino-4-(4,4-diphenylbutyl)pentanedioic acid
Reactant of Route 3
(2S,4S)-2-amino-4-(4,4-diphenylbutyl)pentanedioic acid
Reactant of Route 4
Reactant of Route 4
(2S,4S)-2-amino-4-(4,4-diphenylbutyl)pentanedioic acid
Reactant of Route 5
(2S,4S)-2-amino-4-(4,4-diphenylbutyl)pentanedioic acid
Reactant of Route 6
(2S,4S)-2-amino-4-(4,4-diphenylbutyl)pentanedioic acid

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